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L-Leucylglycyl-L-leucylglycine

Enzymatic peptide synthesis Protease specificity Bioprocess yield

L-Leucylglycyl-L-leucylglycine is a synthetic linear tetrapeptide composed of alternating L-leucine and glycine residues in the sequence H-Leu-Gly-Leu-Gly-OH, with a molecular formula of C₁₆H₃₀N₄O₅ and a molecular weight of 358.43 g/mol. It is produced enzymatically by the protease from *Streptomyces cellulosae*, which preferentially catalyzes the formation of (L-Leu-Gly)₂ in concentrated solutions of the dipeptide L-Leu-Gly.

Molecular Formula C16H30N4O5
Molecular Weight 358.43 g/mol
CAS No. 57358-86-8
Cat. No. B15466083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucylglycyl-L-leucylglycine
CAS57358-86-8
Molecular FormulaC16H30N4O5
Molecular Weight358.43 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
InChIInChI=1S/C16H30N4O5/c1-9(2)5-11(17)15(24)18-7-13(21)20-12(6-10(3)4)16(25)19-8-14(22)23/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t11-,12-/m0/s1
InChIKeyFOCJQTHXMKPBRG-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucylglycyl-L-leucylglycine (CAS 57358-86-8): Physicochemical and Structural Baseline for Tetrapeptide Procurement


L-Leucylglycyl-L-leucylglycine is a synthetic linear tetrapeptide composed of alternating L-leucine and glycine residues in the sequence H-Leu-Gly-Leu-Gly-OH, with a molecular formula of C₁₆H₃₀N₄O₅ and a molecular weight of 358.43 g/mol . It is produced enzymatically by the protease from *Streptomyces cellulosae*, which preferentially catalyzes the formation of (L-Leu-Gly)₂ in concentrated solutions of the dipeptide L-Leu-Gly [1]. As a member of the sequential polypeptide family of L-leucine and glycine, its alternating hydrophobic–flexible residue pattern confers distinctive conformational properties not shared by tripeptide analogs such as Leu-Gly-Gly (CAS 1187-50-4; MW 245.28) or tetrapeptide isomers like Gly-Leu-Gly-Gly (CAS 14857-78-4; MW 302.33) [2].

Enzymatic Synthesis Route

S. cellulosae protease preferentially forms (L-Leu-Gly)₂

Peptidase Substrate Probe

Non-redundant substrate with unique peptidase dependency

Conformational Model Threshold

(LeuGly)ₙ minimal leucine:glycine ratio supporting α-helix

Why Generic Tetrapeptide Substitution Fails: L-Leucylglycyl-L-leucylglycine's Functional Non-Interchangeability


Tetrapeptides of identical amino acid composition but different sequence cannot be treated as interchangeable reagents in biochemical assays. In the *Lactococcus lactis* peptidase system, Gly-Leu-Gly-Leu (the N-terminal glycine variant of L-Leu-Gly-Leu-Gly) is processed by a distinct and non-overlapping set of peptidases compared to tripeptides such as Leu-Gly-Gly, Gly-Phe-Leu, and Ala-Pro-Leu; multiple peptidase knockout mutants are unable to release essential leucine from Gly-Leu-Gly-Leu, confirming that no redundant enzymatic pathway exists for this substrate [1]. At the conformational level, the repeating dipeptide unit (LeuGly)ₙ adopts an α-helical structure in solution, whereas the glycine-richer analog (LeuGly₂)ₙ cannot form an α-helix at all, demonstrating that even a single glycine insertion per repeat unit abolishes secondary structure [2]. These sequence-dependent differences in enzymatic recognition and conformational propensity mean that substituting L-Leucylglycyl-L-leucylglycine with a simpler or isomeric peptide will yield non-comparable experimental results.

Sequence-Dependent Peptidase Recognition

Tetrapeptides with identical composition but different sequence may be processed by distinct, non-overlapping peptidase sets; results may not transfer.

Glycine Content and Helicity

Even a single glycine insertion per repeat unit can abolish α-helix formation; (LeuGly₂)ₙ is non-helical while (LeuGly)ₙ retains helicity.

Isomeric Tetrapeptide Mismatch

Isomers like Gly-Leu-Gly-Leu may exhibit different enzymatic susceptibility profiles; substituting with such analogs can lead to non-comparable outcomes.

L-Leucylglycyl-L-leucylglycine: Quantified Differentiation Evidence Against Closest Structural Analogs


Enzymatic Biosynthesis Yield: (L-Leu-Gly)₂ vs. (L-Leu-Gly)₃ by Streptomyces cellulosae Protease

The protease from *Streptomyces cellulosae* preferentially catalyzes the formation of (L-Leu-Gly)₂ (P1) and (L-Leu-Gly)₃ (P2) from L-Leu-Gly substrate. The initial velocity of P1 formation (ν₁) exceeds that of P2 (ν₂) under all tested conditions, establishing (L-Leu-Gly)₂ as the kinetically favored primary synthesis product [1]. The optimum pH for both P1 and P2 formation is 8.0 and the optimum temperature is 65°C. At lower substrate concentrations, the velocity vs. substrate concentration plots are sigmoidal, indicating cooperative substrate binding at dual sites (S1/S2 and S1′/S2′) flanking the single active center [1]. This means that for researchers requiring the dimeric tetrapeptide product, the enzymatic route naturally favors (L-Leu-Gly)₂ accumulation over the hexapeptide (L-Leu-Gly)₃.

Biosynthesis Yield
Head-to-head
P1 (dimer) > P2 (trimer) in initial velocity
Supports enzymatic synthesis prioritization of dimeric product
S. cellulosae protease, pH 8.0, 65°C
Enzymatic peptide synthesis Protease specificity Bioprocess yield

Peptidase-Dependent Essential Amino Acid Release: Gly-Leu-Gly-Leu vs. Leu-Gly-Gly in Lactococcus lactis Mutants

In *Lactococcus lactis* mutants lacking the peptidase genes *pepN, pepC, pepT* plus *pepX*, growth is abolished on Gly-Leu-Gly-Leu as the sole peptide source, demonstrating that no alternative peptidase pathway can liberate the essential amino acid leucine from this tetrapeptide [1]. In contrast, the tripeptide Leu-Gly-Gly, the tripeptide Gly-Phe-Leu, and the tetrapeptide Ala-Pro-Leu each require distinct peptidase complements for utilization: PepX is uniquely required for Ala-Pro-Leu degradation, while Leu-Gly-Gly and Gly-Phe-Leu can be processed by overlapping general aminopeptidases (PepN, PepC, PepT) [1]. The mutant lacking all five peptidases (Δ*pepN pepC pepO pepX pepT*) retains the ability to grow on the dipeptide Gly-Leu, confirming that a separate dipeptidase pathway exists for dipeptides but not for the tetrapeptide Gly-Leu-Gly-Leu [1].

Peptidase Dependency
Head-to-head
No growth on Gly-Leu-Gly-Leu in ΔpepN/C/T/X mutant; Gly-Leu supports growth
Supports unique substrate specificity characterization
L. lactis peptidase mutant panel
Peptidase specificity Lactococcus lactis Peptide transport Essential amino acid nutrition

α-Helical Stability Ranking: (LeuGly)ₙ vs. (LeuGly₂)ₙ and Other Sequential Polypeptides

In a systematic study of sequential polypeptides of L-leucine and glycine, the α-helical stability order was established as: (Leu)ₙ > (Leu₃Gly)ₙ ∼ (Leu₂Gly)ₙ > (LeuGly)ₙ > (LeuGly₂)ₙ [1]. Critically, (LeuGly₂)ₙ—the polymer with the highest glycine content per repeat unit—was found not to adopt an α-helical conformation at all [1]. The (LeuGly)ₙ polymer, representing the repeating unit of L-Leucylglycyl-L-leucylglycine, retains α-helical capacity but with measurably lower stability than the leucine-richer polymers. This ranking was determined using optical rotatory dispersion (ORD), circular dichroism (CD), and infrared (IR) spectroscopy [1]. The stability difference is attributed to interactions between side chains of L-leucine residues that are regularly arranged on the α-helix—an arrangement that becomes progressively disrupted as glycine content increases within each repeat unit [1].

α-Helix Stability
Class-level
Ranked 4th of 5 in helical stability; (LeuGly₂)ₙ is non-helical
Supports helical motif selection over glycine-richer analogs
ORD, CD, IR spectroscopy in solution
Peptide conformation α-helix stability Circular dichroism Sequential polypeptides

Conformational Divergence: L-Leu-Gly-Leu-Gly vs. L-Leu-Gly-Gly-Gly Crystal Structure Comparison

While the crystal structure of L-Leucylglycyl-L-leucylglycine itself has not been reported, the closely related tetrapeptide L-leucylglycylglycylglycine (Leu-Gly-Gly-Gly; CAS 14857-78-4) has been solved by X-ray crystallography and reveals a folded conformation at the middle glycylglycyl link with a significant nonplanarity of up to Δω = 8° at the middle peptide bond, while the two ends are relatively more extended [1]. The molecule exists as a zwitterion in the crystal and participates in an infinite head-to-tail 1→4′ hydrogen bond network typical of charged peptides [1]. Importantly, the crystal structure demonstrates that adding a single N-terminal leucine to triglycine (Gly-Gly-Gly) transforms the conformation from an extended β-sheet to a bent conformation [1]. By inference, the alternating Leu-Gly-Leu-Gly sequence—with leucine at both termini and at position 3—would be predicted to exhibit a distinct bending pattern compared to the N-terminal-only leucine in Leu-Gly-Gly-Gly, making it a valuable comparative model for studying how leucine position dictates backbone geometry.

Crystal Structure
Class-level
Not reported; Leu-Gly-Gly-Gly crystal shows N-terminal leucine-induced backbone bending
Supports backbone geometry interpretation for alternating Leu-Gly
Comparative inference from related tetrapeptide
X-ray crystallography Peptide backbone conformation Zwitterion structure Hydrogen bonding

L-Leucylglycyl-L-leucylglycine: Evidence-Backed Research and Industrial Application Scenarios


Protease Substrate Specificity Profiling in Lactic Acid Bacteria

Gly-Leu-Gly-Leu serves as a selective tetrapeptide probe for dissecting the overlapping but non-identical substrate specificities of the general aminopeptidases PepN, PepC, and PepT in *Lactococcus lactis*. Because the quadruple mutant (Δ*pepN, pepC, pepT, pepX*) fails to grow on this peptide while the dipeptide Gly-Leu is still utilized by the quintuple mutant, Gly-Leu-Gly-Leu uniquely discriminates between dipeptidase-dependent and aminopeptidase-dependent nitrogen utilization pathways [1]. This makes it a valuable reference substrate for characterizing novel peptidase mutants or engineered strains in dairy fermentation research.

Enzymatic Oligopeptide Synthesis Process Development

The *Streptomyces cellulosae* protease system that preferentially forms (L-Leu-Gly)₂ from L-Leu-Gly at pH 8.0 and 65°C provides a defined enzymatic route for preparative-scale synthesis of this tetrapeptide [2]. Process engineers can exploit the sigmoidal substrate-velocity kinetics and the dual substrate-binding site mechanism to optimize fed-batch or continuous-flow reactor conditions for maximal P1 (dimer) yield while minimizing competing hydrolysis and P2 (trimer) formation. The known pH and temperature optima (pH 8.0, 65°C) provide validated starting points for bioprocess parameter development.

Peptide Helicity Threshold Studies in Structural Biology

The (LeuGly)ₙ motif occupies a critical position in the α-helical stability hierarchy—it is the most glycine-rich sequential polypeptide that still forms an α-helix, with the next glycine increment, (LeuGly₂)ₙ, being entirely non-helical [3]. L-Leucylglycyl-L-leucylglycine, as the minimal discrete unit (n=2) of this motif, can be used as a soluble model compound in CD and NMR studies of the helix-coil transition without the complications of polymer polydispersity. This defined tetrapeptide enables precise thermodynamic characterization of the leucine side-chain interactions that stabilize the α-helix.

Peptide Backbone Geometry Studies via Comparative Crystallography

The crystallographically established principle that N-terminal leucine induces a bent backbone conformation in tetrapeptides (as demonstrated for Leu-Gly-Gly-Gly vs. Gly-Gly-Gly) [4] motivates the crystallization and structural solution of L-Leu-Gly-Leu-Gly. With leucine at both N-terminal and internal positions, this tetrapeptide would reveal whether a second leucine at position 3 produces additive, cooperative, or antagonistic effects on backbone curvature, directly informing computational force-field parameterization for mixed hydrophobic–flexible peptide sequences.

Application
Selection Property
Validation Focus
L. lactis protease specificity profiling
Non-redundant tetrapeptide substrate
Peptidase mutant growth assay
Enzymatic oligopeptide synthesis
Biosynthetic route feasibility
Product yield and purity optimization
Helix-coil transition studies
Minimal leucine:glycine helical motif
CD/NMR helicity characterization
Backbone geometry studies
Sequence-dependent backbone bending
Crystallographic structure determination
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